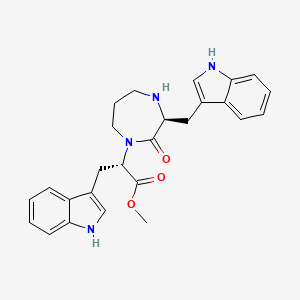
Pex5-pex14 ppi-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pex5-pex14 ppi-IN-1 is a compound known for its role as a protein-protein interaction inhibitor. Specifically, it disrupts the interaction between PEX5 and PEX14 proteins, which are crucial for the import of enzymes into peroxisomes. This compound has shown effectiveness in inhibiting the bloodstream form of Trypanosoma brucei brucei, a parasite responsible for African trypanosomiasis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pex5-pex14 ppi-IN-1 involves a series of chemical reactions that are designed to create the specific molecular structure required for its function. The synthetic route typically includes the formation of a core structure, followed by the addition of various functional groups to achieve the desired properties. The reaction conditions often involve the use of solvents, catalysts, and specific temperature and pressure settings to ensure the correct formation of the compound .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to produce larger quantities. This process would require optimization of the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced production techniques could be employed to achieve efficient and cost-effective production .
Analyse Des Réactions Chimiques
Types of Reactions
Pex5-pex14 ppi-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be used to modify the compound’s structure and properties.
Substitution: Substitution reactions involve replacing one functional group with another to achieve desired characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions can result in derivatives with altered functional groups .
Applications De Recherche Scientifique
Pex5-pex14 ppi-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study protein-protein interactions and the mechanisms of enzyme import into peroxisomes.
Biology: Helps in understanding the role of PEX5 and PEX14 proteins in cellular processes and their impact on diseases like trypanosomiasis.
Medicine: Potential therapeutic agent for treating diseases caused by Trypanosoma brucei brucei, such as African trypanosomiasis.
Industry: Could be used in the development of new drugs and treatments targeting protein-protein interactions.
Mécanisme D'action
Pex5-pex14 ppi-IN-1 exerts its effects by disrupting the interaction between PEX5 and PEX14 proteins. This interaction is crucial for the import of enzymes into peroxisomes, which are essential for various metabolic processes. By inhibiting this interaction, the compound prevents the proper functioning of peroxisomes, leading to the death of Trypanosoma brucei brucei . The molecular targets involved include the PEX5 and PEX14 proteins, and the pathways affected are those related to peroxisomal enzyme import .
Comparaison Avec Des Composés Similaires
Similar Compounds
Compound 8: Another PEX14-PEX5 protein-protein interaction inhibitor with similar properties and functions.
Substituted 2,3,4,5-Tetrahydrobenzo[F][1,4]oxazepines: A class of compounds with trypanocidal activity, targeting the same protein-protein interaction.
Uniqueness
Pex5-pex14 ppi-IN-1 is unique due to its specific inhibitory constant and effectiveness against Trypanosoma brucei brucei. Its ability to disrupt the PEX5-PEX14 interaction with high specificity makes it a valuable tool for scientific research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C26H28N4O3 |
|---|---|
Poids moléculaire |
444.5 g/mol |
Nom IUPAC |
methyl (2S)-3-(1H-indol-3-yl)-2-[(3S)-3-(1H-indol-3-ylmethyl)-2-oxo-1,4-diazepan-1-yl]propanoate |
InChI |
InChI=1S/C26H28N4O3/c1-33-26(32)24(14-18-16-29-22-10-5-3-8-20(18)22)30-12-6-11-27-23(25(30)31)13-17-15-28-21-9-4-2-7-19(17)21/h2-5,7-10,15-16,23-24,27-29H,6,11-14H2,1H3/t23-,24-/m0/s1 |
Clé InChI |
GKTCEZLBMOVKOI-ZEQRLZLVSA-N |
SMILES isomérique |
COC(=O)[C@H](CC1=CNC2=CC=CC=C21)N3CCCN[C@H](C3=O)CC4=CNC5=CC=CC=C54 |
SMILES canonique |
COC(=O)C(CC1=CNC2=CC=CC=C21)N3CCCNC(C3=O)CC4=CNC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


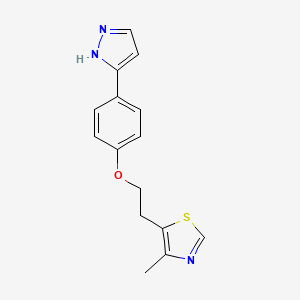

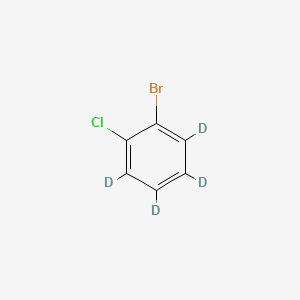
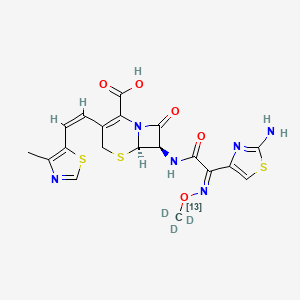
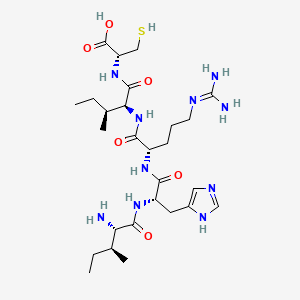


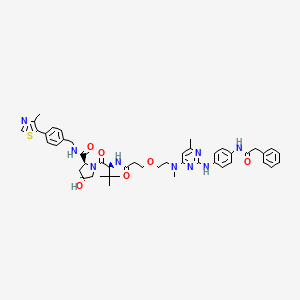
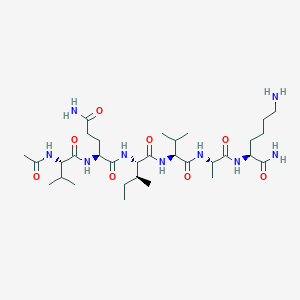
![1-[6-[[(2S)-1-[(2S)-2-[[(2S)-4-[4-[3-[[1-[2-[3,6-bis(2,3-dihydroindol-1-yl)xanthen-10-ium-9-yl]phenyl]sulfonylpiperidine-4-carbonyl]amino]propylcarbamoyl]-2,6-dimethylbenzoyl]oxy-1-carboxy-3-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-carboxy-1-oxobutan-2-yl]amino]-6-oxohexyl]-2-[(1E,3E,5Z)-5-(1-ethyl-3,3-dimethyl-5-sulfoindol-2-ylidene)penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate](/img/structure/B12395965.png)
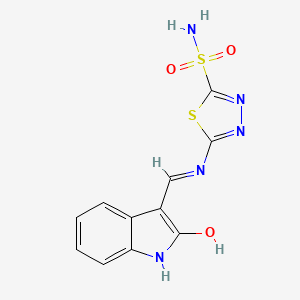

![(3aR,6aS)-2-(oxan-4-ylmethyl)-N-[6-(2,3,5-trifluorophenyl)pyridazin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-amine](/img/structure/B12395977.png)

